2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
Description
The compound 2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a structurally complex small molecule featuring a pyrrole core substituted with a 4-fluorophenylsulfonyl group, methyl groups at positions 4 and 5, and an allyl (prop-2-en-1-yl) group at position 1. The benzamide moiety at position 2 includes a fluorine substituent at the ortho position of the benzene ring.
Properties
Molecular Formula |
C22H20F2N2O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H20F2N2O3S/c1-4-13-26-15(3)14(2)20(30(28,29)17-11-9-16(23)10-12-17)21(26)25-22(27)18-7-5-6-8-19(18)24/h4-12H,1,13H2,2-3H3,(H,25,27) |
InChI Key |
MFQRSQSVVBRUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3F)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Reagents | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 2,5-Hexanedione, NH4OAc | Acetic acid | 120°C | 6 h | 78% | |
| 3-Methyl-2,5-hexanedione | Toluene | Reflux | 8 h | 72% |
Mechanistic Insights :
The reaction proceeds through enamine intermediate formation, followed by cyclization to yield 3,4-dimethylpyrrole. Substituents at positions 3 and 4 are critical for subsequent functionalization.
Introduction of the 4-fluorophenylsulfonyl group is achieved via electrophilic aromatic substitution (EAS) using 4-fluorobenzenesulfonyl chloride.
Optimization Data:
| Reagents | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Fluorobenzenesulfonyl chloride | Pyridine | DCM | 0°C → RT | 65% | |
| Same | Et3N | THF | RT | 58% |
Critical Parameters :
-
Pyridine outperforms Et3N due to superior proton scavenging.
Allylation at Position 1
The prop-2-en-1-yl group is introduced via nucleophilic substitution using allyl bromide under basic conditions.
Comparative Studies:
Side Reactions :
Benzamide Coupling at Position 2
The 2-fluorobenzamide moiety is installed via amide bond formation between 2-fluorobenzoic acid and the pyrrole amine.
Coupling Agent Screening:
Efficiency Notes :
Final Purification and Characterization
Crude product is purified via recrystallization or column chromatography.
Purification Protocols:
| Method | Solvent System | Purity | Source |
|---|---|---|---|
| Column Chromatography | Hexane/EtOAc (3:1) | 99% | |
| Recrystallization | Ethanol/Water (4:1) | 97% |
Analytical Data :
-
¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.0 Hz, 2H), 7.12 (t, J=7.6 Hz, 1H), 5.92 (m, 1H), 5.12 (d, J=10.4 Hz, 1H), 2.32 (s, 3H).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzamide and phenyl rings can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the methyl groups.
Reduction: Conversion of sulfonyl groups to sulfides.
Substitution: Introduction of various functional groups at the fluorine-substituted positions.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with similar structures often exhibit notable antibacterial properties. For instance, studies have shown that related sulfonamide compounds can be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide functionality is critical for this activity, as it may interfere with bacterial folate synthesis pathways .
Anticancer Potential
The compound's structural components suggest potential anticancer applications. Similar pyrrole-based compounds have demonstrated efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest. For example, thiazole-pyridine hybrids have been shown to possess anti-breast cancer efficacy superior to standard treatments like 5-fluorouracil .
Enzyme Inhibition
The interaction of 2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide with specific enzymes is another area of interest. The presence of the fluorophenyl group may facilitate binding to active sites on enzymes or receptors, potentially leading to inhibition or modulation of enzymatic activity .
Case Study: Antibacterial Screening
In a study assessing the antibacterial activity of related compounds, it was found that several analogues exhibited significant inhibition against E. coli and P. mirabilis, indicating that modifications in the structure could enhance activity against Gram-negative bacteria .
Case Study: Anticancer Activity Evaluation
Another investigation focused on thiazole-integrated compounds showed promising results against various cancer cell lines, suggesting that structural modifications similar to those in this compound could lead to enhanced anticancer properties .
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine atoms could enhance binding affinity through hydrogen bonding or van der Waals interactions, while the sulfonyl group could participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Analog 1: Isopropyl substituent may enhance metabolic stability compared to allyl.
C3 Sulfonyl Group :
- Target & Analog 1 : 4-Fluorophenylsulfonyl group is electron-withdrawing, which may enhance binding to polar active sites (e.g., ATP-binding pockets).
- Analog 2 : 4-Methylphenylsulfonyl group is electron-donating, likely altering electronic interactions in target binding .
C2 Amide Group: Target & Analog 2: 2-fluorobenzamide moiety may improve membrane permeability due to fluorine’s lipophilicity.
Molecular Weight and Drug-Likeness
- The target compound (MW 445.07) exceeds Lipinski’s rule of 5 threshold (MW ≤ 500), similar to Analog 2 (MW 442.55). Both may face challenges in oral bioavailability.
Biological Activity
2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound notable for its unique molecular structure, which includes a pyrrole ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 418.5 g/mol. Its structure features:
- A pyrrole ring that enhances its reactivity.
- A 4-fluorophenylsulfonyl group , which may facilitate interactions with proteins.
- A prop-2-en-1-yl group , contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The fluorinated aromatic system may enhance binding affinity to target sites, while the sulfonamide group can form hydrogen bonds with amino acid side chains, potentially modulating enzyme or receptor activities.
Antibacterial Activity
Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various bacteria by interfering with folate synthesis pathways.
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 20 µM |
| Compound B | S. aureus | 40 µM |
| 2-fluoro-N-{...} | S. aureus, E. coli | TBD (To be determined) |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways.
Case Study: Anticancer Effects
A recent study evaluated the effects of pyrrole-based compounds on human cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of the pyrrole ring.
- Introduction of the sulfonamide group.
- Final modifications to achieve the desired structure.
Research efforts continue to explore the full spectrum of biological activities associated with this compound, including its pharmacokinetics and potential therapeutic applications.
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how are key intermediates stabilized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrole core. Key steps include:
Pyrrole Ring Assembly : Cyclization of diketones or via Paal-Knorr synthesis, followed by sulfonation with 4-fluorophenylsulfonyl chloride under anhydrous conditions .
Allylation : Introducing the prop-2-en-1-yl group via nucleophilic substitution or transition metal-catalyzed coupling.
Benzamide Coupling : Amide bond formation using 2-fluorobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt).
Intermediate Stabilization : Reactive intermediates (e.g., sulfonated pyrroles) are stabilized using low-temperature conditions (-20°C to 0°C) and inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., allyl group at δ ~5.0–5.5 ppm; sulfonyl group via ¹⁹F NMR at δ ~-110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~500–520).
- X-Ray Crystallography : Single-crystal X-ray diffraction using SHELXL (SHELX suite) resolves stereochemistry and confirms the sulfonyl-pyrrole geometry. SHELXL’s refinement tools (e.g., TWIN commands) address twinning in crystals .
Advanced: How can Design of Experiments (DoE) optimize synthesis yields while managing structural complexity?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, reaction time, catalyst loading). For example, optimize allylation efficiency by varying Pd catalyst (0.5–2 mol%) and solvent polarity (THF vs. DMF) .
- Response Surface Modeling : Central Composite Design (CCD) models nonlinear relationships, such as the effect of sulfonation pH (4–7) on regioselectivity.
- Robustness Testing : Evaluate interactions between steric hindrance (from 4,5-dimethyl groups) and reaction kinetics using contour plots .
Advanced: How do conflicting reports on biological activity (e.g., IC₅₀ variability) arise, and how can they be resolved?
Methodological Answer:
- Source Analysis : Contradictions may stem from:
- Purity : HPLC-MS validation (>98% purity) avoids false positives from byproducts (e.g., des-fluoro analogs) .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times (24–72 hr) for cytotoxicity assays.
- Structural Analogues : Compare with derivatives (e.g., 4-chlorophenylsulfonyl vs. 4-fluorophenylsulfonyl) to isolate substituent effects .
- Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate bioactivity trends with electronic parameters (Hammett σ values) .
Advanced: What strategies address crystallographic disorder in the allyl or sulfonyl groups?
Methodological Answer:
- Disorder Modeling : SHELXL’s PART and SUMP commands partition anisotropic displacement parameters (ADPs) for overlapping atoms (e.g., allyl group rotamers) .
- Twin Refinement : For twinned crystals (common in sulfonamide derivatives), apply TWIN/BASF commands with HKLF5 data .
- Validation : Use WinGX’s PARST and PLATON to check geometric restraints and hydrogen-bonding networks .
Advanced: How does the trifluoromethylbenzamide moiety influence solubility and formulation in biological assays?
Methodological Answer:
- Solubility Profiling : Measure logP via shake-flask method (expected logP ~3.5–4.0 due to fluorophenyl groups). Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
- Formulation Strategies : Nanoemulsion or cyclodextrin encapsulation enhances aqueous solubility for in vivo studies.
- Computational Prediction : COSMO-RS simulations correlate substituent electronegativity (F atoms) with membrane permeability .
Advanced: What mechanistic insights explain its enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity)?
Methodological Answer:
- Docking Studies : AutoDock Vina or Glide models the sulfonyl group’s interaction with COX-2’s hydrophobic pocket (PDB: 5KIR). Compare binding scores with COX-1 (PDB: 3N8X) .
- Kinetic Assays : Measure Ki values via Lineweaver-Burk plots using recombinant enzymes. Fluorophenyl groups may enhance transition-state stabilization via π-stacking .
Advanced: How can SAR studies differentiate the roles of 4,5-dimethyl vs. 4-fluoro substituents?
Methodological Answer:
- Analog Synthesis : Prepare derivatives lacking methyl/fluoro groups (e.g., 4-H or 4-Cl analogs) via Pd-catalyzed dealkylation or halogen exchange .
- Biological Testing : Compare IC₅₀ in enzyme assays (e.g., 4,5-dimethyl increases steric bulk, reducing off-target binding).
- Thermodynamic Profiles : ITC (Isothermal Titration Calorimetry) quantifies entropy-driven binding from hydrophobic methyl groups .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reaction Engineering : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation), using microreactors to control heat dissipation .
- Purification : Replace column chromatography with countercurrent distribution (CCD) or crystallization-driven purification for multi-gram batches .
- Process Analytics : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) to monitor intermediates in real-time .
Advanced: How do fluorinated groups impact metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and track degradation via LC-MS. Fluorine’s electronegativity resists CYP450 oxidation .
- Isotope Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to assess tissue distribution .
- Computational ADMET : Use ADMET Predictor™ to simulate metabolic pathways (e.g., defluorination vs. glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
